molecular formula C6H16Cl2N2 B2462980 (3R)-1-ethylpyrrolidin-3-amine dihydrochloride CAS No. 1286208-97-6

(3R)-1-ethylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2462980
CAS No.: 1286208-97-6
M. Wt: 187.11
InChI Key: MEPWCWGVVOIHJR-QYCVXMPOSA-N
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Description

(3R)-1-ethylpyrrolidin-3-amine dihydrochloride is a chiral amine compound featuring a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-ethylpyrrolidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R)-1-ethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R)-1-ethylpyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (3R)-1-ethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and specific structural features, which confer distinct biological activities and synthetic utility compared to other similar compounds .

Properties

IUPAC Name

(3R)-1-ethylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPWCWGVVOIHJR-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC[C@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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